![molecular formula C19H19N5O4 B2403270 Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate CAS No. 896852-02-1](/img/structure/B2403270.png)
Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate” is a complex organic compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps and require careful planning and execution. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. It would likely require advanced spectroscopic techniques for full characterization .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives are known to show a broad range of chemical and biological properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Microwave Irradiation Effects
- Study : Rábarová et al. (2004) investigated the effects of microwave irradiation on reactions of certain compounds including ethyl 1,3-dioxo-indane-2-carboxylate and others, noting a reduction in reaction time and increase in yields under microwave-assisted conditions compared to classical heating.
- Read More
- Study : Heeres and van Cutsem (1981) synthesized and evaluated 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles for antimycotic properties. They found these compounds effective against dermatophytes, yeast, and other fungi, including in vivo activity against Candida albicans.
- Read More
- Study : Li et al. (2015) conducted a crystal structure analysis of azilsartan methyl ester ethyl acetate hemisolvate, which is structurally related to the target compound. They provided detailed insights into the molecular conformations and interactions within the crystal.
- Read More
- Study : Desai et al. (2001) synthesized several compounds, including methyl 2-(2{[5-oxo-2-phenyl-I-(arylcarbonylamino)-2imidazolin-4-ylidene]methyl} phenoxy)acetates, and evaluated their antibacterial activity against various microbes, indicating potential applications in antimicrobial research.
- Read More
- Study : Safari and Zarnegar (2014) demonstrated the use of ultrasound irradiation for the synthesis of complex compounds, including those with an imidazolium acetate component. This method offers advantages such as lower catalyst use, efficient synthesis, and environmental friendliness.
- Read MoreThese studies illustrate the diverse applications of compounds structurally related to "Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate" in areas such as microwave-assisted synthesis, antimycotic research, crystallography, antibacterial studies, and innovative synthesis techniques.
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-11-12(2)24-15-16(20-18(24)23(11)13-8-6-5-7-9-13)21(3)19(27)22(17(15)26)10-14(25)28-4/h5-9H,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSZLVAKHYGYAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)

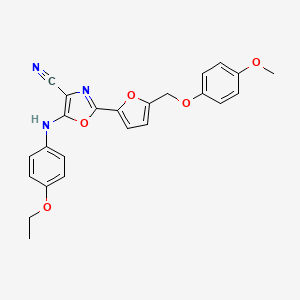
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
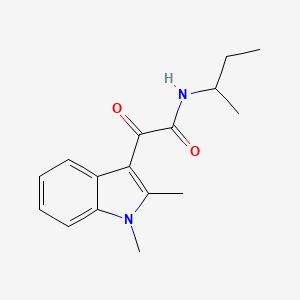
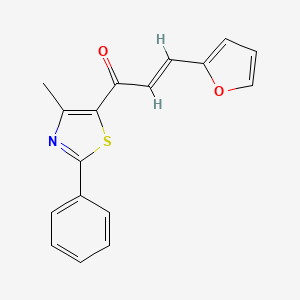
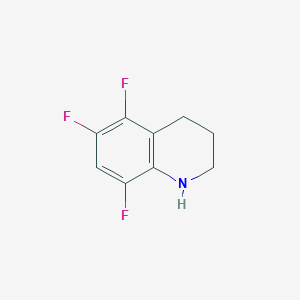
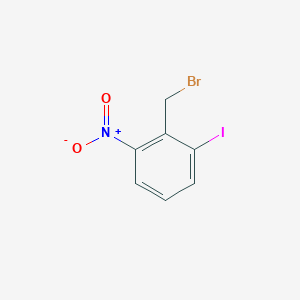
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)